molecular formula C9H19N B1593503 N-tert-Butyl-1,1-dimethylallylamine CAS No. 40137-02-8

N-tert-Butyl-1,1-dimethylallylamine

Cat. No. B1593503
CAS RN: 40137-02-8
M. Wt: 141.25 g/mol
InChI Key: SXGXCSASZBCDRM-UHFFFAOYSA-N
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Description

“N-tert-Butyl-1,1-dimethylallylamine” is a chemical compound with the molecular formula C9H19N . It is also known as N-tert-butyl-2-methylbut-3-en-2-amine.


Synthesis Analysis

The synthesis of “N-tert-Butyl-1,1-dimethylallylamine” is typically carried out by the reaction of tert-butylamine with bicyclic alkenes. The reaction is usually performed in the presence of a Lewis acid catalyst.


Molecular Structure Analysis

The molecular structure of “N-tert-Butyl-1,1-dimethylallylamine” consists of a tertiary amine group (-NR3) that is attached to a tricyclic system with an unsaturated bond. The InChI code of this compound is InChI=1S/C9H19N/c1-7-9(5,6)10-8(2,3)4/h7,10H,1H2,2-6H3 .


Chemical Reactions Analysis

“N-tert-Butyl-1,1-dimethylallylamine” is a highly reactive compound due to the presence of the unsaturated bond in its structure. It can react with various functional groups, including carbonyls, epoxides, and imines, making it valuable in synthetic organic chemistry.


Physical And Chemical Properties Analysis

“N-tert-Butyl-1,1-dimethylallylamine” is a colorless liquid with a strong, pungent odor. It has a boiling point of 141°C and a density of 0.774 g/mL at 25°C . The compound is highly soluble in water and organic solvents.

Scientific Research Applications

Synthesis and Analytical Applications

  • Amino Acids Analysis : N-tert-Butyl-1,1-dimethylallylamine derivatives, such as N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids, have been used in the analysis of amino acids by gas chromatography-mass spectrometry. This method allows for the efficient and quantitative analysis of proteic amino acids, showcasing its role in analytical chemistry for protein research (Mackenzie, Tenaschuk, & Fortier, 1987).

  • Antihypertensive Indole Derivatives : The compound's structure has been incorporated into aryloxypropanolamines to study their antihypertensive activity, demonstrating its utility in medicinal chemistry for the development of new therapeutic agents (Kreighbaum et al., 1980).

  • Aminocarbonylation Reactions : It has been used in dimethylformamide as a carbon monoxide source for palladium-catalyzed aminocarbonylation of aryl bromides, highlighting its role in facilitating complex organic transformations (Wan et al., 2002).

Protective Groups in Synthesis

  • Hydroxyl Group Protection : The tert-butyldimethylsilyl group, a derivative of N-tert-Butyl-1,1-dimethylallylamine, has been developed as a protecting group for hydroxyl functionalities in organic synthesis, offering stability under various conditions and easy removal (Corey & Venkateswarlu, 1972).

  • Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, related to N-tert-Butyl-1,1-dimethylallylamine, have been identified as versatile intermediates for the asymmetric synthesis of amines, showcasing the compound's relevance in creating chiral building blocks (Ellman, Owens, & Tang, 2002).

Novel Applications and Functional Materials

  • Electrochromic Poly(ether sulfone)s : The synthesis of dimethylamine-substituted triphenylamine derivatives, including those utilizing tert-butyldimethylsilyl groups, has been explored for their applications in novel electrochromic materials, indicating the compound's potential in material science and engineering (Huang et al., 2021).

Safety And Hazards

“N-tert-Butyl-1,1-dimethylallylamine” is classified as a flammable liquid and a skin corrosive . It has a flash point of 21°C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

N-tert-butyl-2-methylbut-3-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-9(5,6)10-8(2,3)4/h7,10H,1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGXCSASZBCDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274540
Record name N-tert-Butyl-1,1-dimethylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-1,1-dimethylallylamine

CAS RN

40137-02-8
Record name N-tert-Butyl-1,1-dimethylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Butyl-1,1-dimethylallylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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